N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
Overview
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
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Scientific Research Applications
DprE1 Inhibition and Antimycobacterial Activity
A novel series of DprE1 inhibitors based on a 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold demonstrated potent inhibition of the DprE1 enzyme and showed significant whole-cell antimycobacterial activity. This research indicates potential applications in developing treatments against mycobacterial infections, such as tuberculosis (Whitehurst et al., 2020).
Anticancer Activity
Derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Several compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Agents
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol substitutions demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating potential as antimicrobial agents (Jadhav et al., 2017).
Antioxidant and Antimicrobial Activities
Another study focused on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. These compounds displayed significant antioxidant and antimicrobial activities, showing promise for applications in preserving food quality and treating microbial infections (Bassyouni et al., 2012).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities against Bursaphelenchus xylophilus. Compounds demonstrated good nematocidal activity, indicating potential for agricultural applications in controlling nematode pests (Liu et al., 2022).
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .
Mode of Action
The compound acts as an inhibitor of bacterial biofilm formation . It interacts with the bacteria, disrupting their ability to form these protective biofilms, thereby making them more susceptible to antibacterial agents .
Biochemical Pathways
It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation . This disruption likely affects multiple biochemical pathways within the bacteria, leading to their eventual death or inhibition .
Pharmacokinetics
These properties may impact the bioavailability of the compound, determining how effectively it can reach and interact with its bacterial targets .
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm formation , leading to a decrease in bacterial survival and proliferation . This makes the bacteria more susceptible to other antibacterial agents, enhancing their effectiveness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its bacterial targets
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(9-6-13-4-2-1-3-5-13)20-19-22-21-18(26-19)14-7-8-15-16(12-14)25-11-10-24-15/h1-5,7-8,12H,6,9-11H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBCUVUDMGKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330499 | |
Record name | N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887873-36-1 | |
Record name | N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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